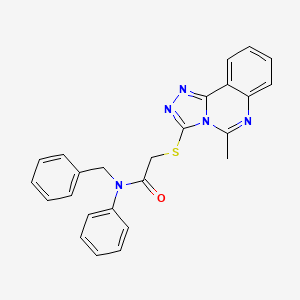
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzyl group, and a phenylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazoloquinazoline intermediate in the presence of a base.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the intermediate compound. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the triazoloquinazoline core or the thioether linkage, leading to the formation of reduced derivatives.
Substitution: The benzyl and phenylacetamide groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazoloquinazoline core.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial proteins can result in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide: This compound is unique due to its specific combination of functional groups and structural features.
This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring or the phenylacetamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and a potential candidate for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
76989-42-9 |
|---|---|
Molekularformel |
C25H21N5OS |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-benzyl-2-[(5-methyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N5OS/c1-18-26-22-15-9-8-14-21(22)24-27-28-25(30(18)24)32-17-23(31)29(20-12-6-3-7-13-20)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
KCYYAXYSUZPACU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=NN=C(N13)SCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


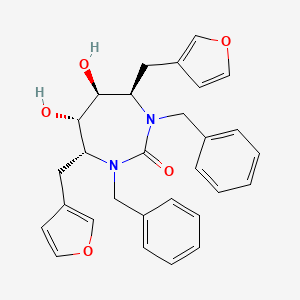

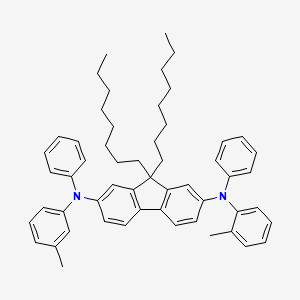
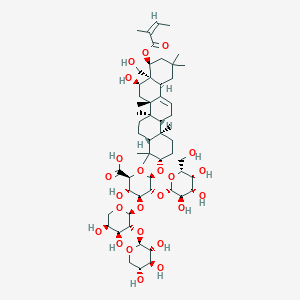
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)

![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
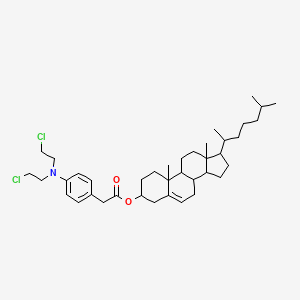
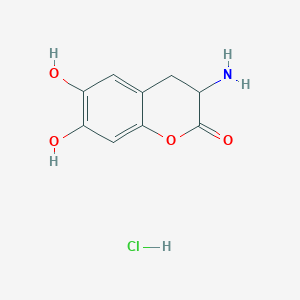
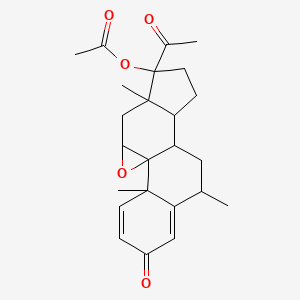
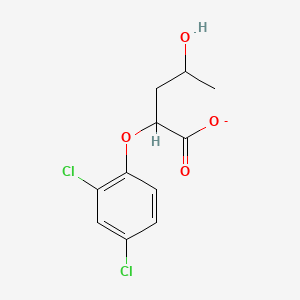
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

